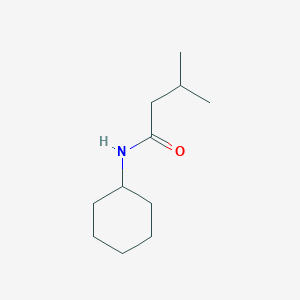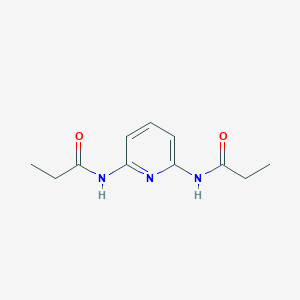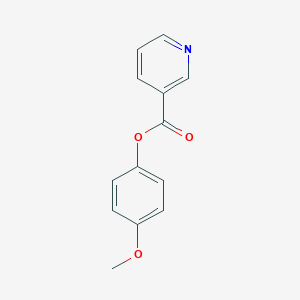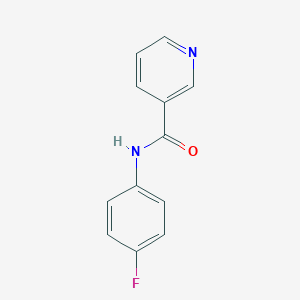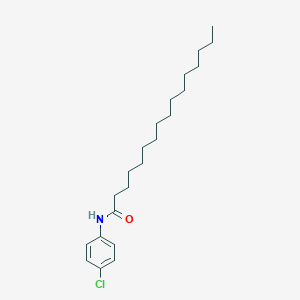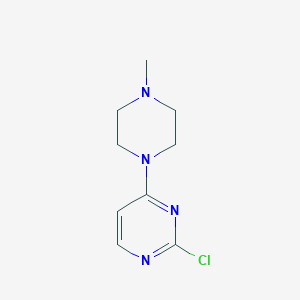
2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine
概要
説明
“2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine” is a chemical compound with the molecular weight of 212.68 . It is a powder at room temperature .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of ethyl 4-(4-substituted phenyl)-6-methyl-2-(4-(prop-2-yn-1-yl)piperazin-1-yl)pyrimidine (S5 and U5) was achieved by heating a stirred solution of 7(a-b)(94 mmol) and K2CO3 (60 mmol) in CHCl3 (70 mL), to which propargyl bromide (150 mmol) was added at room temperature .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13ClN4/c1-13-4-6-14(7-5-13)9-11-3-2-8(10)12-9/h2-3H,4-7H2,1H3 .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 212.68 .科学的研究の応用
Histamine H4 Receptor Ligands : Altenbach et al. (2008) conducted studies on 2-aminopyrimidines as ligands for the histamine H4 receptor. They optimized the potency of these compounds, leading to the development of analogs with significant anti-inflammatory and antinociceptive activities, suggesting potential applications in pain management (Altenbach et al., 2008).
Regioselective Synthesis : Abdou (2006) explored the regioselective synthesis of new pyrimidine derivatives using organolithium reagents. The study highlights the formation of C-4 substituted products, indicating the potential for developing diverse pyrimidine-based compounds (Abdou, 2006).
Cholinesterase and Aβ-Aggregation Inhibitors : Mohamed et al. (2011) designed and synthesized 2,4-disubstituted pyrimidines as dual inhibitors of cholinesterase and amyloid-β aggregation, relevant to Alzheimer's disease. This demonstrates the compound's potential in developing treatments for neurodegenerative diseases (Mohamed et al., 2011).
Amplifiers of Phleomycin : Brown et al. (1982) investigated heterobicycles like 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine as amplifiers of phleomycin, suggesting applications in enhancing the efficacy of certain antibiotics (Brown, Cowden, & Strekowski, 1982).
CB2 Cannabinoid Receptors Antagonists : Tuo et al. (2018) designed oxazolo[5,4-d]pyrimidines, including derivatives of 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine, as CB2 ligands with potential applications in treating conditions related to cannabinoid receptors (Tuo et al., 2018).
Cerebroprotective Effect : Smith et al. (1993) studied the cerebroprotective effects of BW619C89, a compound related to 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine, in cerebral ischaemia, indicating its potential in neuroprotective therapies (Smith, Lekieffre, Sowinski, & Meldrum, 1993).
Antitumor Activities : Guo et al. (2012) synthesized and evaluated a series of pyrimidine derivatives, including those related to 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine, for their antitumor activities against human cancer cell lines (Guo et al., 2012).
PET Imaging Agent for IRAK4 Enzyme : Wang et al. (2018) synthesized derivatives of 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine as potential PET imaging agents for visualizing IRAK4 enzyme activity in neuroinflammation (Wang et al., 2018).
Safety And Hazards
将来の方向性
There is interest in the synthesis of 4,6-disubstituted pyrimidines . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . This suggests that “2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine” could be a valuable starting material for the synthesis of new compounds with potential biological activity.
特性
IUPAC Name |
2-chloro-4-(4-methylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4/c1-13-4-6-14(7-5-13)8-2-3-11-9(10)12-8/h2-3H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSDRFQCEQEWGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364899 | |
| Record name | 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine | |
CAS RN |
749898-92-8 | |
| Record name | 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

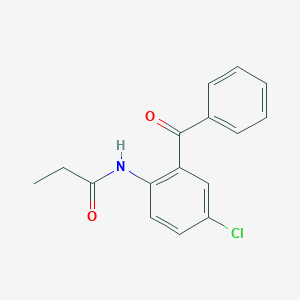
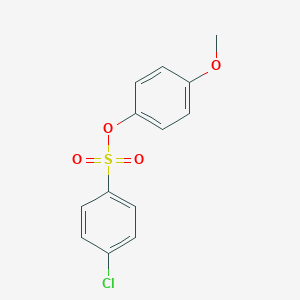
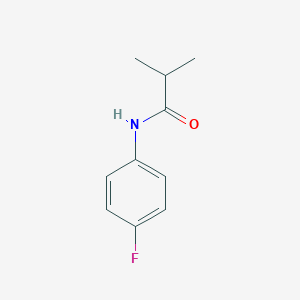
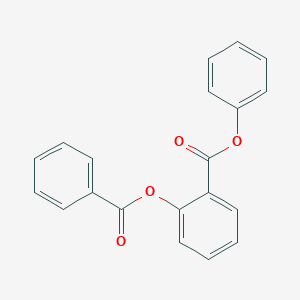
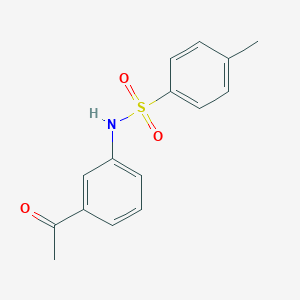
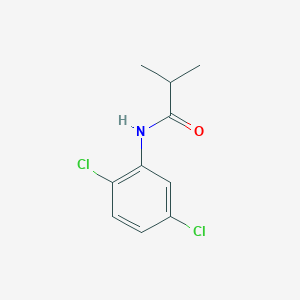
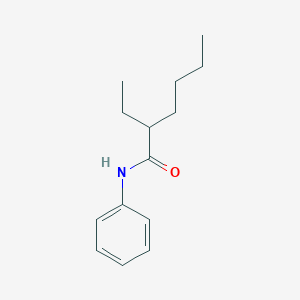
![2-[(2-methylphenoxy)methyl]benzoic Acid](/img/structure/B185226.png)
